molecular formula C11H19NO3 B6258004 tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate CAS No. 314772-14-0

tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate

Cat. No.: B6258004
CAS No.: 314772-14-0
M. Wt: 213.3
InChI Key:
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Description

tert-Butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate is a chemical compound with a molecular formula of C11H19NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate group, and a pentenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methyl-1-oxopent-4-en-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-Butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate
  • tert-Butyl methyl(4-oxocyclohexyl)carbamate

Uniqueness

tert-Butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the pentenone moiety and the carbamate group allows for versatile reactivity and interaction with various molecular targets. This compound’s unique structure makes it valuable in research and industrial applications .

Properties

CAS No.

314772-14-0

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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